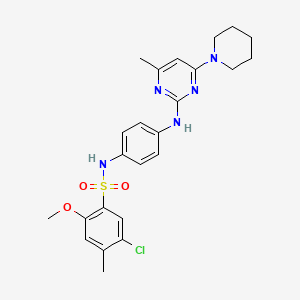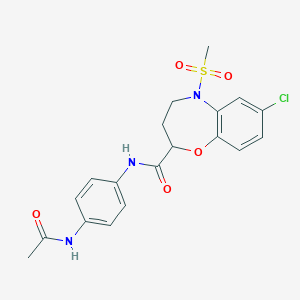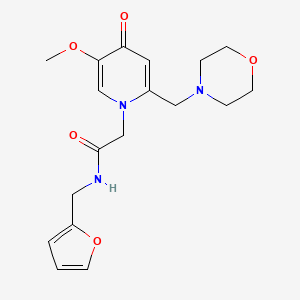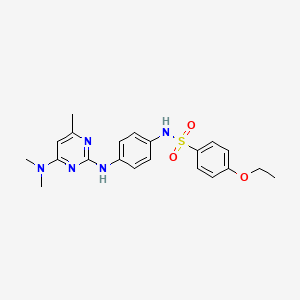![molecular formula C21H24N4O3 B11232931 1-(3-Ethoxyquinoxalin-2-YL)-N-[(furan-2-YL)methyl]piperidine-4-carboxamide](/img/structure/B11232931.png)
1-(3-Ethoxyquinoxalin-2-YL)-N-[(furan-2-YL)methyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxyquinoxalin-2-YL)-N-[(furan-2-YL)methyl]piperidine-4-carboxamide is a complex organic compound that features a quinoxaline ring, a furan ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxyquinoxalin-2-YL)-N-[(furan-2-YL)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Ethoxylation: The quinoxaline derivative is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction involving a suitable piperidine derivative.
Coupling with Furan: The final step involves coupling the ethoxyquinoxaline-piperidine intermediate with a furan derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxyquinoxalin-2-YL)-N-[(furan-2-YL)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The ethoxy group on the quinoxaline ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Ethoxyquinoxalin-2-YL)-N-[(furan-2-YL)methyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique electronic properties may make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyquinoxalin-2-YL)-N-[(furan-2-YL)methyl]piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The quinoxaline and furan rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxyquinoxalin-2-YL)-N-[(furan-2-YL)methyl]piperidine-4-carboxamide
- 1-(3-Ethoxyquinoxalin-2-YL)-N-[(thiophen-2-YL)methyl]piperidine-4-carboxamide
Uniqueness
1-(3-Ethoxyquinoxalin-2-YL)-N-[(furan-2-YL)methyl]piperidine-4-carboxamide is unique due to the presence of both quinoxaline and furan rings, which can impart distinct electronic and steric properties. This combination of functional groups can lead to unique reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H24N4O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-(3-ethoxyquinoxalin-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24N4O3/c1-2-27-21-19(23-17-7-3-4-8-18(17)24-21)25-11-9-15(10-12-25)20(26)22-14-16-6-5-13-28-16/h3-8,13,15H,2,9-12,14H2,1H3,(H,22,26) |
InChI Key |
JXPPOYXCTJLPMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11232848.png)
![N-(2,4-difluorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11232849.png)
![Methyl 4-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11232852.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-3-carboxamide](/img/structure/B11232865.png)


![N-(3-chloro-2-methylphenyl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11232884.png)
![N-(2,6-dimethylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11232894.png)



![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11232914.png)
![6-Allyl-N~9~-(2-isopropylphenyl)-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide](/img/structure/B11232926.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11232936.png)
